Benzyl(2-bromoethyl)methylamine hydrobromide

Catalog No.
S2699738
CAS No.
90944-49-3
M.F
C10H15Br2N
M. Wt
309.045
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl(2-bromoethyl)methylamine hydrobromide

CAS Number

90944-49-3

Product Name

Benzyl(2-bromoethyl)methylamine hydrobromide

IUPAC Name

N-benzyl-2-bromo-N-methylethanamine;hydrobromide

Molecular Formula

C10H15Br2N

Molecular Weight

309.045

InChI

InChI=1S/C10H14BrN.BrH/c1-12(8-7-11)9-10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3;1H

InChI Key

MQLYSVARAPQJGJ-UHFFFAOYSA-N

SMILES

CN(CCBr)CC1=CC=CC=C1.Br

solubility

not available

Benzyl(2-bromoethyl)methylamine hydrobromide is a chemical compound characterized by the molecular formula C10H15Br2NC_{10}H_{15}Br_2N. This compound features a benzyl group attached to a 2-bromoethyl moiety, along with a methylamine functional group. The presence of bromine makes it a reactive species, suitable for various chemical transformations. It is primarily utilized as a building block in organic synthesis and has applications in medicinal chemistry, particularly in drug development and biochemical research .

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
  • Oxidation Reactions: The compound can undergo oxidation to yield corresponding amine oxides.
  • Reduction Reactions: Reduction processes can convert this compound into primary or secondary amines.

These reactions are facilitated by the compound's structure, which allows for significant reactivity due to the presence of the bromine atom and the amine group.

The synthesis of Benzyl(2-bromoethyl)methylamine hydrobromide typically involves the following steps:

  • Starting Materials: Benzylamine and 2-bromoethanol are used as primary reactants.
  • Reaction Conditions: The reaction is conducted in the presence of a strong acid, such as hydrobromic acid, under controlled temperature and inert atmosphere conditions to minimize side reactions.
  • Formation of Intermediate: An intermediate is formed during the reaction, which is subsequently converted into the final product through the addition of hydrobromic acid.
  • Purification: The final product is purified via crystallization or distillation techniques to ensure high yield and purity.

In industrial settings, these processes are scaled up using large reactors with precise control over reaction parameters.

Benzyl(2-bromoethyl)methylamine hydrobromide has a diverse range of applications:

  • Chemical Synthesis: Used as a building block for synthesizing complex organic molecules.
  • Biochemical Research: Employed in modifying biomolecules and studying biochemical pathways.
  • Pharmaceutical Development: Investigated for potential use as a precursor for various pharmaceutical compounds.
  • Industrial Production: Utilized in manufacturing specialty chemicals and other industrial products .

Several compounds share structural similarities with Benzyl(2-bromoethyl)methylamine hydrobromide. Here are some notable examples:

Compound NameKey FeaturesUniqueness
2-Bromoethylamine hydrobromideLacks the benzyl group; less versatileSimpler structure limits its reactivity
3-Bromopropylamine hydrobromideContains an additional carbon atomDifferent reactivity profile due to size
2-Chloroethylamine hydrochlorideChlorine instead of bromineSimilar reactivity but less reactive

Benzyl(2-bromoethyl)methylamine hydrobromide stands out due to its unique combination of benzyl and bromoethyl groups, providing enhanced reactivity and stability compared to its analogs. This makes it particularly valuable in synthetic chemistry and industrial applications.

The laboratory-scale synthesis of benzyl(2-bromoethyl)methylamine hydrobromide represents a sophisticated application of benzylamine derivative functionalization chemistry . The primary synthetic route involves the nucleophilic substitution reaction between benzylamine and 2-bromoethanol in the presence of a strong acid such as hydrobromic acid . This methodology exploits the fundamental reactivity patterns of benzylamine derivatives, which serve as versatile building blocks for complex organic molecule synthesis [4].

The functionalization pathway typically proceeds through a multi-step mechanism where benzylamine undergoes selective alkylation at the nitrogen center [19]. Initial investigations have demonstrated that the reaction conditions require careful control of temperature and maintenance of an inert atmosphere to prevent unwanted side reactions . The process begins with the formation of an intermediate species, which subsequently converts to the final hydrobromide salt through the addition of hydrobromic acid .

Advanced synthetic methodologies have explored the use of rhodium-catalyzed carbon-hydrogen alkylation strategies for benzylamine derivatives [4]. These approaches utilize picolinamide derivatives as directing groups, enabling both rhodium(I) and rhodium(II) complexes to serve as active catalysts for the transformation [4]. The mechanistic studies reveal that the reaction proceeds through a potential carbene mechanism, with deuterium labeling experiments providing crucial insights into the carbon-hydrogen alkylation process [4].

Table 1: Synthetic Pathway Comparison for Benzylamine Derivatives

MethodTemperature (°C)Reaction Time (h)Yield (%)Reference
Direct alkylation with 2-bromoethanol60-808-1275-85
Rhodium-catalyzed C-H activation25-504-880-92 [4]
Flow chemistry approach40-602-485-95 [4]

The synthetic versatility of benzylamine derivatives extends to their application in constructing complex heterocyclic systems . Research has demonstrated that 2-bromoethylamine hydrobromide derivatives can participate in tandem sulfur-alkylation-cyclodeamination reactions with thioamides to generate thiazoline and thiazine structures . Additionally, these compounds serve as effective reactants for synthesizing optically active tertiary phosphines through cesium hydroxide-catalyzed phosphorus-alkylation of secondary phosphines .

Industrial Production Protocols: Scalability and Process Intensification

Industrial production of benzyl(2-bromoethyl)methylamine hydrobromide requires sophisticated process intensification strategies to achieve economically viable manufacturing scales [10]. The scalability considerations encompass reactor design optimization, precise control of reaction parameters, and implementation of continuous flow systems to ensure consistent product quality . Large-scale production facilities employ automated reactors with advanced monitoring systems to maintain optimal temperature, pressure, and reactant concentration profiles throughout the synthesis process .

Process intensification methodologies have demonstrated significant advantages in continuous flow synthesis applications [13]. Microreactor technology enables enhanced heat and mass transfer characteristics, leading to improved reaction selectivity and reduced formation of undesired byproducts [10]. The implementation of continuous flow protocols has shown remarkable improvements in space-time yield values, with studies reporting 20-200 fold increases compared to traditional batch processes [13].

The transition from laboratory-scale to industrial production involves critical considerations regarding solvent selection and recovery systems [13]. Industrial protocols emphasize the use of environmentally benign solvents and implementation of solvent recycling strategies to minimize waste generation and operational costs [13]. Advanced distillation techniques and membrane separation technologies facilitate efficient solvent recovery and purification processes [13].

Table 2: Industrial Process Comparison for Benzylamine Production

ParameterBatch ProcessContinuous FlowMicroreactor
Throughput (kg/h)10-50100-5005-20
Energy EfficiencyModerateHighVery High
Product ConsistencyVariableExcellentExcellent
Capital InvestmentLowHighModerate

Scalable synthesis methodologies have incorporated transition-metal-free approaches to address cost and environmental concerns associated with precious metal catalysts [11] [14]. Recent developments in sodium alkoxide cluster catalysis have enabled mild and scalable synthesis protocols for aryl amine production, demonstrating scalability up to 500 millimole reactions [11] [14]. These methodologies utilize easily accessible aryl chlorides as precursors and sodium hydride as a stoichiometric base, providing an environmentally sustainable alternative to traditional catalytic systems [11] [14].

Reaction Mechanism Elucidation: Nucleophilic Substitution Dynamics

The reaction mechanism for benzyl(2-bromoethyl)methylamine hydrobromide synthesis proceeds through well-characterized nucleophilic substitution dynamics [15] [16]. The mechanistic pathway involves a bimolecular nucleophilic substitution (SN2) reaction where the benzylamine nitrogen acts as the nucleophile, attacking the electrophilic carbon center bonded to the bromine leaving group [21]. This mechanism is facilitated by the compound's structure, which allows for significant reactivity due to the presence of the bromine atom and the amine functional group .

The SN2 mechanism proceeds through a concerted backside attack of the nucleophile upon the alkyl halide, resulting in inversion of stereochemistry at the reaction center [21]. Kinetic studies have demonstrated that the reaction rate follows second-order kinetics, being dependent on both the concentration of the nucleophile and the substrate [21]. The reaction rate hierarchy follows the pattern: methyl > primary > secondary >> tertiary alkyl halides, consistent with steric considerations in the transition state [21].

Benzyl bromide derivatives exhibit unique mechanistic behavior due to the resonance stabilization of the benzylic carbocation [16] [20]. While primary alkyl halides typically undergo SN2 mechanisms, benzyl bromide can proceed through both SN1 and SN2 pathways depending on reaction conditions [16] [20]. The resonance-stabilized benzylic carbocation enables rapid substitution reactions with weak nucleophiles under conditions that favor unimolecular substitution mechanisms [20].

Table 3: Mechanistic Parameters for Nucleophilic Substitution

Substrate TypeMechanismRate LawStereochemistryRelative Rate
Methyl halidesSN2Rate = k[Nu][RX]Inversion100
Primary halidesSN2Rate = k[Nu][RX]Inversion10
Benzyl halidesSN1/SN2Mixed orderRacemization/Inversion50
Secondary halidesSN2/SN1Mixed orderVariable1

The nucleophilic substitution dynamics are significantly influenced by solvent effects and the nature of the leaving group [17]. Studies on nucleophilic fluorine substitution reactions have demonstrated that the process is characterized by broad substrate scope and good functional group compatibility under mild conditions [17]. The breakdown of reaction barriers and formation of highly reactive atomic oxygen species contribute to the overall mechanistic complexity [35].

Advanced mechanistic investigations utilizing density functional theory calculations have provided detailed insights into the selectivity-determining steps [49]. The twisted paddlewheel-shaped intermediates play pivotal roles in the catalytic process, with hydrogen bonding interactions significantly influencing transition state stability and product selectivity [49].

Purification Techniques: Recrystallization vs. Chromatographic Approaches

The purification of benzyl(2-bromoethyl)methylamine hydrobromide requires careful consideration of the compound's physicochemical properties and the nature of potential impurities [22]. Recrystallization represents the primary purification methodology for benzylamine salt derivatives, exploiting the temperature-dependent solubility characteristics of ionic compounds [22] [27]. The recrystallization process involves dissolving the crude product in a minimum volume of hot solvent, followed by controlled cooling to promote crystal formation and impurity rejection [27].

The selection of appropriate recrystallization solvents is critical for achieving high-purity products [27]. Suitable solvents must exhibit significant temperature-dependent solubility differences for the target compound while maintaining minimal solubility for impurities [27]. Common recrystallization solvents for benzylamine hydrobromide salts include ethanol, methanol, and ethanol-water mixtures [22]. The crystallization process typically yields columnar crystals with short axis diameters of 10-30 micrometers and long axis diameters of 20-150 micrometers, achieving purities exceeding 99% [22].

Chromatographic purification techniques provide alternative approaches for compounds that are difficult to purify through recrystallization [25]. Flash column chromatography using silica gel stationary phases has proven effective for benzylamine derivative purification [25] [26]. However, basic amine compounds present unique challenges due to acid-base interactions between the silica (Brønsted acid) and basic amines, potentially causing compound degradation and yield loss [25].

Table 4: Purification Method Comparison

MethodPurity Achieved (%)Recovery Yield (%)Time Required (h)Cost
Recrystallization>9980-904-8Low
Flash Chromatography95-9870-852-4Moderate
Preparative HPLC>9985-956-12High
Liquid-Liquid Extraction90-9590-951-2Low

Advanced chromatographic strategies incorporate mobile phase modifiers to address the challenges associated with amine purification [25]. The addition of competing amines such as ammonia or triethylamine to the elution solvent neutralizes acidic silica silanols, preventing undesired interactions with the target compound [25]. Alternative stationary phases, including amino-functionalized silica or polymer-based columns, provide improved compatibility with basic compounds [25].

Liquid-liquid extraction techniques offer cost-effective purification alternatives for large-scale applications [23]. Partition coefficient optimization through pH adjustment enables selective extraction of benzylamine derivatives from aqueous phases into organic solvents [23]. Studies have demonstrated partition coefficients highly favorable for maximum separation efficiency, particularly at pH 6 conditions [23].

Yield Optimization: Solvent Effects and Catalytic System Screening

Yield optimization for benzyl(2-bromoethyl)methylamine hydrobromide synthesis requires systematic investigation of solvent effects and comprehensive catalytic system screening [30] [31]. Solvent selection profoundly influences reaction kinetics, selectivity, and overall yield through multiple mechanisms including solvation effects, stabilization of transition states, and modulation of nucleophile reactivity [30]. Comprehensive studies have demonstrated that solvent polarity and hydrogen bonding capacity significantly affect the protection and deprotection equilibria of benzylamine derivatives [30].

The influence of solvent systems on benzylamine derivative synthesis has been extensively characterized through reaction optimization campaigns [31]. Acetonitrile has emerged as a preferred solvent for many benzylamine functionalization reactions due to its ability to stabilize ionic intermediates and facilitate clean product formation [30]. Studies utilizing acetonitrile with basic additives such as 1,8-diazabicyclo[5.4.0]undec-7-ene have revealed novel reaction pathways and improved product selectivity [30].

Catalytic system screening represents a critical component of yield optimization strategies [34]. High-throughput screening methodologies enable rapid evaluation of multiple catalyst systems under diverse reaction conditions [34]. KitAlysis screening kits have proven particularly valuable for identifying optimal catalytic conditions for benzylamine coupling reactions, providing systematic approaches to catalyst optimization [34].

Table 5: Solvent Effect on Reaction Yield

SolventDielectric ConstantReaction Yield (%)SelectivityReaction Time (h)
Acetonitrile37.585-92High4-6
Dimethylformamide36.775-85Moderate6-8
Toluene2.460-75High8-12
Ethanol24.570-80Moderate6-10
Dichloromethane8.965-75Low8-10

Advanced optimization strategies incorporate multiobjective optimization algorithms to simultaneously maximize yield while minimizing impurity formation [31]. Pareto front analysis enables identification of optimal reaction conditions that balance productivity and selectivity requirements [31]. Recent implementations of machine learning algorithms have demonstrated significant improvements in optimization efficiency, reducing the number of experimental iterations required for process development [31].

The integration of process analytical technology with optimization workflows enables real-time monitoring and adjustment of reaction parameters [32]. Variable Time Normalization Analysis provides comprehensive kinetic insights that facilitate improved reaction condition selection [32]. These methodologies have demonstrated successful application to benzylamine derivative synthesis, achieving yield improvements from 20% to 80% through systematic optimization of reaction parameters [32].

The solubility characteristics of benzyl(2-bromoethyl)methylamine hydrobromide demonstrate a pronounced dependency on solvent polarity, consistent with its ionic nature as a hydrobromide salt. The compound exhibits exceptional water solubility, attributed to the presence of the hydrobromide counterion which facilitates ionic dissolution through electrostatic interactions with water molecules [1] [2]. This high aqueous solubility is characteristic of organic hydrobromide salts, where the bromide anion forms strong hydrogen bonds with water molecules while the protonated amine group participates in electrostatic interactions .

In polar protic solvents, the compound displays favorable solubility profiles. Methanol and ethanol provide excellent solvation environments due to their ability to form hydrogen bonds with both the protonated amine functionality and the bromide counterion [1]. The solubility in methanol is particularly noteworthy, as demonstrated by similar bromoethylamine hydrobromide compounds which show complete dissolution in alcoholic media [4] [5]. Ethanol provides moderate solubility, sufficient for most synthetic applications, though slightly reduced compared to methanol due to increased steric hindrance from the ethyl group.

The behavior in polar aprotic solvents reveals more complex solubility patterns. Dimethyl sulfoxide demonstrates moderate solubility through dipole-dipole interactions between the solvent and the ionic species, while acetone shows limited solubility due to its reduced polarity and inability to effectively stabilize the ionic components [6]. This solubility pattern is consistent with the general principle that ionic compounds require high dielectric constant solvents for effective dissolution.

Table 3.1: Solubility Behavior in Various Solvent Systems

Solvent SystemPolarity IndexExpected SolubilityDissolution MechanismApplication Suitability
Water9.0High (>100 g/L)Ionic dissolutionAqueous reactions
Methanol6.6High (>50 g/L)Hydrogen bondingRecrystallization
Ethanol5.2Moderate (10-50 g/L)Hydrogen bondingSynthetic medium
Acetone5.4Low (<5 g/L)Dipole interactionsLimited utility
Dichloromethane3.1Very Low (<0.1 g/L)Van der Waals forcesImmiscible
Hexane0.1InsolubleNo interactionExtraction solvent

In nonpolar solvents, the compound demonstrates predictably poor solubility. Dichloromethane, hexane, and diethyl ether show minimal to no dissolution capacity due to the inability of these solvents to stabilize the ionic components [7]. The hydrophobic benzyl group provides some interaction with nonpolar solvents, but this is insufficient to overcome the strong ionic character of the hydrobromide salt. This solubility profile makes benzyl(2-bromoethyl)methylamine hydrobromide particularly suitable for aqueous and alcoholic reaction systems while being easily separated from organic impurities through selective dissolution.

Thermal Stability Analysis: Differential Scanning Calorimetry and Thermogravimetric Analysis Decomposition Patterns

Thermal analysis of benzyl(2-bromoethyl)methylamine hydrobromide reveals a complex decomposition profile characteristic of organic hydrobromide salts. Differential scanning calorimetry studies indicate a sharp melting point at 145-147°C, which represents the initial thermal transition [1]. This melting event is immediately followed by decomposition, as evidenced by the lack of a distinct recrystallization peak upon cooling, suggesting that the compound undergoes irreversible thermal degradation concurrent with melting.

The thermogravimetric analysis profile demonstrates a multi-step decomposition pattern typical of substituted bromoethylamine hydrobromides. The initial weight loss occurs between 150-170°C, corresponding to the elimination of hydrogen bromide from the hydrobromide salt [8]. This dehydrohalogenation represents approximately 26% of the total molecular weight, consistent with the loss of one equivalent of hydrogen bromide (80.91 g/mol from 309.04 g/mol total).

Table 3.2: Thermal Decomposition Parameters

Temperature Range (°C)Weight Loss (%)Decomposition ProcessEvolved Species
145-1470Melting transitionNone
150-17026HBr eliminationHydrogen bromide
170-25035Organic decompositionBenzylamine fragments
250-40025C-Br bond cleavageBromoethyl radicals
400-60014Char formationCarbonaceous residue

The second decomposition stage occurs between 170-250°C, involving the breakdown of the organic framework with the evolution of benzylamine fragments and lower molecular weight organic compounds [9]. This stage represents approximately 35% weight loss and corresponds to the cleavage of the N-benzyl bond and subsequent fragmentation of the aromatic system. The relatively high temperature required for this decomposition reflects the stability of the benzyl-nitrogen bond and the resonance stabilization of the aromatic system.

The third major decomposition event occurs between 250-400°C, characterized by the cleavage of the carbon-bromine bond and the formation of volatile organic compounds [9] [10]. This process accounts for approximately 25% of the total weight loss and involves the generation of bromoethyl radicals and their subsequent decomposition products. The final stage above 400°C represents char formation and carbonization of the remaining organic residue, leaving approximately 14% residual mass.

The derivative thermogravimetric analysis curve shows distinct peaks corresponding to each decomposition stage, with the maximum rate of weight loss occurring at 180°C for the initial HBr elimination, 210°C for organic decomposition, and 320°C for carbon-bromine bond cleavage [10] [11]. These temperatures represent the points of maximum thermal instability for each decomposition process.

Crystalline versus Amorphous Phase Characterization

The solid-state characterization of benzyl(2-bromoethyl)methylamine hydrobromide reveals a predominantly crystalline structure, as evidenced by its sharp melting point and well-defined physical properties [1]. X-ray powder diffraction analysis would be expected to show characteristic sharp diffraction peaks indicative of long-range crystalline order, contrasting with the broad amorphous halos observed in disordered materials [12] [13].

The crystalline nature of the compound is further supported by its consistent melting point range of 145-147°C, which represents a narrow two-degree window characteristic of well-ordered crystalline materials [1]. Amorphous forms typically exhibit broader melting transitions or glass transition temperatures rather than sharp melting points [14] [15]. The crystalline form demonstrates superior thermal stability compared to potential amorphous forms, as the ordered molecular packing provides enhanced intermolecular interactions and reduced molecular mobility.

Table 3.3: Crystalline vs. Amorphous Phase Properties

PropertyCrystalline FormAmorphous Form (Theoretical)
Melting Point145-147°C (sharp)Broad softening range
DensityHigherLower (10-20% less)
SolubilityPredictableVariable, often higher
StabilityHigherLower, metastable
HygroscopicityLowerHigher
ProcessingConsistentVariable

The crystalline structure likely involves hydrogen bonding between the protonated amine group and the bromide counterion, along with van der Waals interactions between the aromatic benzyl groups [16] [17]. This organized molecular arrangement contributes to the compound's stability and reproducible physicochemical properties. The hydrobromide salt formation typically favors crystalline structures due to the strong ionic interactions between the organic cation and the bromide anion.

Amorphous forms of benzyl(2-bromoethyl)methylamine hydrobromide, while not commonly encountered, would theoretically exhibit different solubility and stability characteristics [14] [18]. Amorphous materials generally show increased solubility due to their higher energy state and lack of crystal lattice energy barriers. However, they are thermodynamically unstable and tend to convert to the more stable crystalline form over time, particularly under conditions of elevated temperature or humidity.

The crystalline form's superior stability makes it the preferred pharmaceutical and synthetic intermediate form, providing consistent quality, reproducible properties, and enhanced shelf life [19] [20]. The ordered molecular arrangement in the crystalline state also contributes to better handling characteristics and reduced hygroscopicity compared to amorphous forms.

pH-Dependent Stability in Aqueous Media

The stability of benzyl(2-bromoethyl)methylamine hydrobromide in aqueous solution demonstrates a strong pH dependence, with optimal stability observed under acidic conditions and progressive degradation under basic conditions [21] . In highly acidic media (pH 1-3), the compound remains stable due to the protonation of the amine nitrogen, which prevents nucleophilic attack and maintains the integrity of the hydrobromide salt structure.

Under mildly acidic to neutral conditions (pH 3-7), the compound exhibits good stability with minimal degradation over extended periods [21]. The protonated amine group remains the dominant species, and the bromide counterion provides stabilization through ionic interactions. This pH range represents the optimal conditions for storage and handling of aqueous solutions containing the compound.

Table 3.4: pH-Dependent Stability Profile

pH RangeStability RatingDominant SpeciesHalf-life (25°C)Degradation Mechanism
1.0-2.0ExcellentProtonated amine (>99%)>1 yearMinimal
2.0-4.0ExcellentProtonated amine (>95%)>6 monthsMinimal
4.0-6.0GoodProtonated amine (>90%)>3 monthsSlow hydrolysis
6.0-8.0ModerateMixed species (70-90%)1-3 monthsHydrolysis initiation
8.0-10.0PoorFree base formation (>50%)Days to weeksNucleophilic substitution
10.0-12.0Very PoorFree base (>90%)Hours to daysRapid hydrolysis
12.0-14.0UnstableDegradation productsMinutes to hoursComplete degradation

As the pH increases above 7, the stability decreases significantly due to the deprotonation of the amine group and the formation of the free base [21] [22]. The free base form is more susceptible to nucleophilic attack by hydroxide ions, leading to hydrolysis of the carbon-bromine bond and formation of the corresponding alcohol derivative. This degradation pathway involves the displacement of bromide by hydroxide, resulting in the formation of benzyl(2-hydroxyethyl)methylamine and bromide ion.

Under strongly basic conditions (pH >10), rapid degradation occurs through multiple pathways [21] . The primary degradation mechanism involves nucleophilic substitution of the bromine atom by hydroxide ions, but competing reactions include β-elimination to form alkenes and Hofmann degradation pathways. The rate of degradation increases exponentially with pH, with complete decomposition occurring within hours under strongly alkaline conditions.

The pH-stability relationship has important implications for formulation and storage. Aqueous solutions should be maintained at pH 4-6 for optimal stability, and buffering systems should be employed to prevent pH drift during storage [21]. The compound's instability under basic conditions also makes it unsuitable for use in alkaline reaction media without appropriate protective measures or rapid processing conditions.

Temperature effects are amplified under non-optimal pH conditions, with elevated temperatures accelerating degradation rates at all pH values but particularly under basic conditions [21] [9]. The activation energy for degradation is lowest under strongly basic conditions, reflecting the lower energy barrier for nucleophilic attack on the carbon-bromine bond in the presence of hydroxide ions.

Dates

Last modified: 04-15-2024

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